molecular formula C20H17N3O5S B2903859 N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941898-99-3

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2903859
CAS No.: 941898-99-3
M. Wt: 411.43
InChI Key: VAZZNXRPPNUFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxole carboxamide group at position 2 and a 2-((3-methoxyphenyl)amino)-2-oxoethyl moiety at position 4. The compound’s structure combines a thiazole ring (known for bioactivity in medicinal chemistry) with a methylenedioxybenzene group (common in natural products) and a 3-methoxyphenylacetamide side chain.

Properties

IUPAC Name

N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-26-15-4-2-3-13(8-15)21-18(24)9-14-10-29-20(22-14)23-19(25)12-5-6-16-17(7-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZZNXRPPNUFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Properties

The target compound features a benzo[d]dioxole-5-carboxamide core linked to a thiazole ring substituted with a 3-methoxyphenyl group via an amide bond. Its molecular formula is C₂₂H₂₁N₃O₅S , with a molecular weight of 439.5 g/mol . The presence of multiple functional groups—including a methoxy group, thiazole ring, and benzodioxole—imparts distinct reactivity and necessitates precise synthetic control.

Table 1: Key Molecular Descriptors

Property Value
CAS Number 941947-59-7 (analogous)
Molecular Formula C₂₂H₂₁N₃O₅S
Molecular Weight 439.5 g/mol
Key Functional Groups Benzodioxole, Thiazole, Amide

Synthetic Pathways and Reaction Mechanisms

Thiazole Ring Formation

The thiazole moiety is synthesized via the Hantzsch thiazole synthesis , which involves condensation of a ketone with thiourea in the presence of iodine. For example:

  • Step 1 : Reaction of 4-(2-bromoacetyl)thiazole with 3-methoxyphenylamine in dimethylformamide (DMF) at 70°C for 8 hours yields 2-((3-methoxyphenyl)amino)-2-oxoethylthiazole .
  • Step 2 : Cyclization is catalyzed by ZnCl₂, with thioglycolic acid facilitating sulfur incorporation into the ring.
Reaction Scheme 1: Thiazole Formation

$$
\text{Ketone + Thiourea} \xrightarrow{\text{I}2, \Delta} \text{Thiazole Intermediate} \xrightarrow{\text{ZnCl}2} \text{Substituted Thiazole}
$$

Amide Coupling with Benzo[d]Dioxole-5-Carboxylic Acid

The final step involves coupling the thiazole intermediate with benzo[d]dioxole-5-carboxylic acid using a carbodiimide coupling agent:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • Conditions : Stirred at room temperature for 12 hours, followed by purification via silica gel chromatography.
Table 2: Optimization of Coupling Conditions
Parameter Optimal Value Yield Improvement
Coupling Agent EDCl/HOBt 78% → 85%
Solvent DCM Minimal side products
Reaction Time 12 hours Complete conversion

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, DMSO-d₆) :
    • δ 7.74 ppm (s, 1H, benzodioxole CH),
    • δ 6.94 ppm (d, J = 8.4 Hz, 2H, methoxyphenyl CH),
    • δ 3.77 ppm (s, 3H, OCH₃).
  • ¹³C-NMR : Signals at 168.55 ppm (C=O), 150.17 ppm (thiazole C2), and 55.51 ppm (OCH₃) confirm structural integrity.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water gradient).
  • Retention Time : 12.4 minutes, confirming homogeneity.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

Early synthetic attempts yielded sulfone byproducts due to over-oxidation of the thiazole sulfur. This was mitigated by:

  • Reducing reaction temperature from 70°C to 50°C.
  • Limiting iodine stoichiometry to 1.1 equivalents.

Solvent Effects on Crystallinity

Polar aprotic solvents (e.g., DMF) produced amorphous solids, while ethyl acetate/hexane mixtures yielded crystalline material suitable for X-ray diffraction.

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer agents, with modifications to the methoxyphenyl group enhancing target affinity. For instance:

  • Analog Synthesis : Replacement of the 3-methoxyphenyl group with indole derivatives improved IC₅₀ values against HeLa cells by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Side Chain

Modifications to the phenyl ring in the acetamide side chain significantly influence electronic properties and bioactivity:

Compound Name Substituent Molecular Weight Key Findings References
N-(4-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (Target) 3-Methoxy 413.4 Not explicitly reported in evidence; inferred from analogs. N/A
N-(4-(2-((2-Fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 2-Fluoro 415.3 Enhanced lipophilicity due to fluorine substitution; potential CNS activity .
N-(4-(2-((4-Trifluoromethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 4-Trifluoromethoxy 465.4 Electron-withdrawing trifluoromethoxy group may improve metabolic stability .
N-(4-(2-((3-Fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide 3-Fluoro 415.3 Fluorine at meta-position may optimize receptor binding affinity .

Key Insight : Electron-donating groups (e.g., 3-methoxy) enhance solubility, while electron-withdrawing groups (e.g., trifluoromethoxy) improve stability and membrane permeability.

Variations in the Heterocyclic Core

Replacing the thiazole ring with other heterocycles alters conformational flexibility and bioactivity:

Compound Name Core Structure Molecular Weight Activity/Property References
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14) Dienamide 424.4 Anticancer activity (IC50 ~1.6–2.0 µg/mL in HepG-2 cells) .
Ethyl 2-(2-(4-((1-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Thiazole-triazole 656.7 Multitarget ligand potential for neurological disorders .
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) Simple carboxamide 313.3 Lower molecular weight correlates with improved bioavailability .

Key Insight : Thiazole cores (as in the target compound) offer rigidity and π-stacking capability, while dienamide cores (e.g., D14) provide flexibility for binding to dynamic enzyme pockets .

Modifications to the Carboxamide-Linked Aromatic Group

The benzo[d][1,3]dioxole group can be substituted with other aromatic systems:

Compound Name Aromatic Group Molecular Weight Key Property References
N-(4-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-Pyridinyl 438.5 Increased basicity due to pyridine nitrogen .
N-(4-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide Dihydrodioxin 455.5 Extended conjugation enhances fluorescence properties .

Key Insight : Benzo[d][1,3]dioxole provides electron-rich aromaticity for charge-transfer interactions, whereas pyridinyl groups introduce hydrogen-bonding capability .

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

The synthesis typically involves multi-step reactions, starting with condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Critical factors include:

  • Solvent selection (e.g., ethanol, DMF) to optimize reaction kinetics and purity .
  • Temperature control (e.g., reflux conditions for cyclization) .
  • Catalyst use (e.g., triethylamine for amide bond formation) .
  • Purification methods (e.g., recrystallization from ethanol or DMF/water mixtures) .

Q. Which spectroscopic methods are essential for characterizing this compound?

A combination of techniques is required:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. How should researchers design initial bioactivity screening assays?

Prioritize in vitro assays targeting pathways relevant to structural analogs:

  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Antimicrobial : Disk diffusion against Gram-positive/negative bacteria .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .

Q. What structural features correlate with biological activity?

Key groups include:

  • Thiazole core : Enhances binding to ATP pockets in kinases .
  • Benzo[d][1,3]dioxole : Improves lipophilicity and blood-brain barrier penetration .
  • Methoxyphenyl group : Modulates electron density for receptor interactions .
Structural FeatureBiological RelevanceReference
Thiazole ringAntimicrobial activity
Dioxole moietyAnti-inflammatory potential

Advanced Research Questions

Q. How can conflicting bioactivity data between analogs be resolved?

Conflicting results (e.g., anticancer vs. antiviral activity in similar compounds) require:

  • Assay standardization : Control variables like cell line selection and incubation time .
  • Structural tweaks : Modify substituents (e.g., replace methoxy with chloro groups) to isolate activity .
  • Computational modeling : Use molecular docking to predict binding affinities to divergent targets .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent optimization : Switch from ethanol to DMF for better solubility of intermediates .
  • Catalyst screening : Test coupling agents (e.g., EDCI vs. DCC) for amide bond formation .
  • Stepwise monitoring : Use TLC/HPLC to isolate byproducts early .

Q. How does the compound’s reactivity impact derivative synthesis?

The thiazole and carboxamide groups enable:

  • Nucleophilic substitution : At the thiazole sulfur for introducing alkyl/aryl groups .
  • Hydrolysis : Convert carboxamide to carboxylic acid under acidic conditions for salt formation .
  • Cross-coupling : Suzuki-Miyaura reactions to attach biphenyl moieties .

Q. What mechanistic insights exist for its enzyme inhibition?

Preliminary studies suggest:

  • Kinase inhibition : Competitive binding at the ATP site due to thiazole-dioxole stacking .
  • Protease inhibition : Hydrogen bonding between the carboxamide and catalytic serine residues .
  • Dose-dependent effects : Nonlinear IC₅₀ curves indicating allosteric modulation .

Q. How can in silico models improve target identification?

  • Molecular docking : Screen against Protein Data Bank (PDB) entries for kinases (e.g., EGFR, CDK2) .
  • QSAR modeling : Correlate substituent electronegativity with antimicrobial potency .
  • ADMET prediction : Estimate pharmacokinetics (e.g., CYP450 interactions) using SwissADME .

Methodological Notes

  • Contradictory Data : Address discrepancies (e.g., varying IC₅₀ values across studies) by replicating assays under standardized conditions .
  • Synthetic Challenges : Mitigate low yields in cyclization steps via microwave-assisted synthesis .
  • Biological Validation : Combine in vitro results with zebrafish xenograft models for preclinical efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.